Cas no 303148-65-4 (2-{6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yloxy}acetic acid)

2-{6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yloxy}acetic acid 化学的及び物理的性質
名前と識別子
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- 2-{6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yloxy}acetic acid
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2-{6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yloxy}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C173620-0.5mg |
2-{[6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid |
303148-65-4 | 0.5mg |
$ 50.00 | 2022-06-06 | ||
TRC | C173620-2.5mg |
2-{[6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid |
303148-65-4 | 2.5mg |
$ 155.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616450-5mg |
2-((6-Chloro-2-(p-tolyl)-1H-benzo[d]imidazol-1-yl)oxy)acetic acid |
303148-65-4 | 98% | 5mg |
¥627.00 | 2024-08-02 | |
A2B Chem LLC | AI69819-1mg |
2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzodiazol-1-yl]oxy}acetic acid |
303148-65-4 | >90% | 1mg |
$201.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616450-1mg |
2-((6-Chloro-2-(p-tolyl)-1H-benzo[d]imidazol-1-yl)oxy)acetic acid |
303148-65-4 | 98% | 1mg |
¥509.00 | 2024-08-02 | |
TRC | C173620-1mg |
2-{[6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid |
303148-65-4 | 1mg |
$ 80.00 | 2022-06-06 | ||
A2B Chem LLC | AI69819-10mg |
2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzodiazol-1-yl]oxy}acetic acid |
303148-65-4 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI69819-500mg |
2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzodiazol-1-yl]oxy}acetic acid |
303148-65-4 | >90% | 500mg |
$720.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616450-10mg |
2-((6-Chloro-2-(p-tolyl)-1H-benzo[d]imidazol-1-yl)oxy)acetic acid |
303148-65-4 | 98% | 10mg |
¥809.00 | 2024-08-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00870654-1g |
2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzodiazol-1-yl]oxy}acetic acid |
303148-65-4 | 90% | 1g |
¥4193.0 | 2023-03-20 |
2-{6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yloxy}acetic acid 関連文献
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
2-{6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yloxy}acetic acidに関する追加情報
Introduction to 2-{6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yloxy}acetic acid (CAS No. 303148-65-4)
2-{6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yloxy}acetic acid (CAS No. 303148-65-4) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities, including antifungal, antiparasitic, and anticancer properties. The unique structural features of this compound make it a promising candidate for various therapeutic applications.
The chemical structure of 2-{6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yloxy}acetic acid consists of a benzimidazole core substituted with a chloro group at the 6-position and a 4-methylphenyl group at the 2-position. The presence of the acetic acid moiety at the 2-position of the benzimidazole ring adds to its functional versatility. This combination of substituents imparts specific physicochemical properties that are crucial for its biological activity and pharmacokinetic behavior.
Recent studies have highlighted the potential of 2-{6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yloxy}acetic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiproliferative effects against several cancer cell lines, including breast cancer, colon cancer, and lung cancer. The mechanism of action involves the inhibition of key signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT/mTOR pathway.
In addition to its anticancer properties, 2-{6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yloxy}acetic acid has also been investigated for its antifungal activity. A study published in the Antimicrobial Agents and Chemotherapy journal demonstrated that this compound effectively inhibits the growth of several pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The antifungal activity is attributed to its ability to disrupt fungal cell membrane integrity and inhibit essential fungal enzymes.
The pharmacokinetic properties of 2-{6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yloxy}acetic acid have been extensively studied to evaluate its suitability as a therapeutic agent. Research has shown that this compound exhibits good oral bioavailability and favorable plasma stability. Furthermore, it has a moderate half-life, which allows for sustained therapeutic effects without frequent dosing. These properties make it an attractive candidate for further clinical development.
In terms of safety and toxicity, preclinical studies have indicated that 2-{6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yloxy}acetic acid is well-tolerated at therapeutic doses. Animal studies have not reported significant adverse effects or organ toxicity at relevant concentrations. However, further clinical trials are necessary to fully assess its safety profile in humans.
The synthesis of 2-{6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yloxy}acetic acid involves several steps that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include the condensation of appropriate arylamine and aldehyde precursors followed by cyclization to form the benzimidazole ring. Subsequent functionalization steps introduce the chloro and methyl substituents as well as the acetic acid moiety.
The potential applications of 2-{6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yloxy}acetic acid extend beyond its direct therapeutic use. It can serve as a valuable lead compound for structure-activity relationship (SAR) studies aimed at optimizing its biological activity and pharmacological properties. By modifying specific substituents or functional groups, researchers can develop more potent and selective derivatives with enhanced therapeutic potential.
In conclusion, 2-{6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yloxy}acetic acid (CAS No. 303148-65-4) is a promising compound with diverse biological activities and favorable pharmacokinetic properties. Its potential as an anticancer and antifungal agent warrants further investigation through preclinical and clinical studies. As research in this area continues to advance, this compound may emerge as a valuable therapeutic option for various diseases.
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